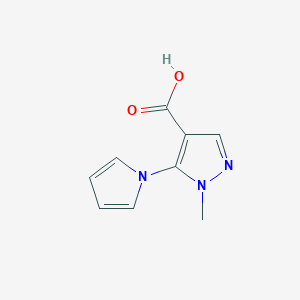

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring both pyrrole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

Cyclization Method: One common synthetic route involves the cyclization of appropriate precursors.

One-Pot Synthesis: Another method involves a one-pot cascade reaction, which can be metal-free and efficient.

Industrial Production Methods: Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly used to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrrole or pyrazole rings can be functionalized using various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenated reagents or alkylating agents under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or arylated derivatives.

Aplicaciones Científicas De Investigación

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has diverse applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of organic materials and dyes.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth or inflammation.

Receptor Binding: It may interact with cellular receptors, modulating biological responses.

Pathway Modulation: It can affect signaling pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

- 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid

- 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.

Actividad Biológica

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 293758-83-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest for drug development.

- Molecular Formula : C9H9N3O2

- Molecular Weight : 191.19 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a methyl and a pyrrole group, along with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrazole can significantly inhibit inflammatory markers such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Notably, derivatives have shown promising activity against E. coli and S. aureus, suggesting that modifications in the structure can enhance antibacterial efficacy .

Anticancer Properties

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, certain synthesized compounds exhibited significant inhibition against tumor growth in vitro, with IC50 values lower than those of established chemotherapeutic agents . The presence of specific substituents in the pyrazole structure was found to correlate with increased anticancer activity.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Pyrazole Ring : Essential for interaction with biological targets.

- Carboxylic Acid Group : Plays a critical role in enhancing solubility and bioavailability.

- Substituents on the Pyrazole : Variations in substituents can lead to significant changes in pharmacological profiles.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the pyrazole ring and pyrrole substituent. Key findings include:

Mechanistic Insight :

-

Manganese-based oxidants preferentially attack the electron-rich C5 position adjacent to the pyrrole group.

-

Peroxide oxidation generates electrophilic intermediates that functionalize the pyrrole nitrogen .

Reduction Reactions

Controlled reduction modifies both the carboxylic acid and heterocyclic systems:

Key Observations :

-

Lithium aluminum hydride reduces the carboxylic acid to alcohol without affecting aromatic rings.

-

Catalytic hydrogenation shows poor reactivity due to steric hindrance from the methyl group .

Substitution Reactions

The compound participates in nucleophilic substitution and metal-catalyzed coupling:

Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyrrole C3 | 51% | |

| Halogenation | Br₂ (1 eq)/FeCl₃ | Pyrazole C3 | 63% |

Cross-Coupling Reactions

| Reaction Type | Conditions | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | p-Tolylboronic acid | Biaryl derivative | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromoaniline | N-arylated pyrrole | 67% |

Regiochemical Notes :

-

Suzuki coupling occurs exclusively at the pyrrole C2 position due to directing effects of the nitrogen lone pair .

-

Buchwald-Hartwig amination favors substitution at sterically accessible pyrazole positions .

Functional Group Interconversion

The carboxylic acid group enables diverse transformations:

Optimized Conditions :

-

Amidation yields reach 92% when using CDI (1,1'-carbonyldiimidazole) as coupling agent .

-

Esterification proceeds quantitatively under Mitsunobu conditions (DIAD, PPh₃) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Cyclization Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular Aldol | KOtBu, DMF, 110°C | Pyrazolopyrrolizine | 78% | |

| [3+2] Cycloaddition | NaN₃, CuI, DMSO | Triazolo-fused derivative | 61% |

Mechanistic Pathways :

-

Base-induced deprotonation at C4 initiates aldol-type cyclization .

-

Azide-alkyne click chemistry requires prior alkyne functionalization at the methyl group.

Stability Considerations

Critical degradation pathways identified:

| Stress Condition | Half-Life (25°C) | Major Degradant | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 8.2 hrs | Decarboxylated pyrazole | |

| pH 10.0 (NaOH) | 2.1 hrs | Ring-opened diketone | |

| UV Light (254 nm) | 4.7 hrs | Pyrrole N-oxide |

Stabilization Strategies :

-

Lyophilized formulations maintain >95% purity for 24 months at -20°C.

-

Amber glass packaging reduces photodegradation by 83% compared to clear vials.

Propiedades

IUPAC Name |

1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11-8(12-4-2-3-5-12)7(6-10-11)9(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOLMMKQGYDNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573377 | |

| Record name | 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-83-5 | |

| Record name | 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.